
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C31H29N3O6 and its molecular weight is 539.588. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Research has focused on synthesizing complex chemical structures that share similarities with the mentioned compound, illustrating methods to create these compounds efficiently. For instance, Gore and Narasimhan (1988) demonstrated an efficient synthesis of latifine dimethyl ether, a process that might be adaptable for related compounds (Gore & Narasimhan, 1988).
Ligand Binding Studies : Studies such as that by Xu et al. (2005) have explored the binding affinity of similar benzamide analogues to receptors, indicating the potential of these compounds for receptor-targeted studies (Xu et al., 2005).
Potential Therapeutic Applications
Anti-inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for related chemical structures in managing pain and inflammation (Abu-Hashem et al., 2020).
Pro-drug Systems for Targeted Therapy : The research by Berry et al. (1997) into nitrofuranylmethyl derivatives shows the potential of using similar structures as pro-drugs that can selectively release therapeutic drugs in hypoxic solid tumors, highlighting a novel approach to cancer treatment (Berry et al., 1997).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-ylmethylamine with furan-2-carboxaldehyde, followed by the reaction of the resulting imine with 4-aminobenzamide.", "Starting Materials": [ "6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-ylmethylamine", "furan-2-carboxaldehyde", "4-aminobenzamide", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal", "Silica gel" ], "Reaction": [ "Step 1: Dissolve 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-ylmethylamine (1.0 equiv) in methanol and add furan-2-carboxaldehyde (1.2 equiv) and acetic acid (catalytic amount). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.", "Step 3: Dissolve the crude imine in ethanol and add 4-aminobenzamide (1.2 equiv) and sodium acetate (1.5 equiv). Reflux the reaction mixture for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry under vacuum to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of chloroform and methanol as the mobile phase. Collect the desired fractions and concentrate under reduced pressure to obtain the pure product.", "Step 6: Recrystallize the pure product from a suitable solvent to obtain the final compound in high purity." ] } | |
Número CAS |
1189704-64-0 |
Nombre del producto |
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide |
Fórmula molecular |
C31H29N3O6 |
Peso molecular |
539.588 |
Nombre IUPAC |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H29N3O6/c1-20-7-4-5-8-23(20)19-33-26-16-28(39-3)27(38-2)15-25(26)30(36)34(31(33)37)18-21-10-12-22(13-11-21)29(35)32-17-24-9-6-14-40-24/h4-16H,17-19H2,1-3H3,(H,32,35) |
Clave InChI |
WMCZGDYFYKFZST-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



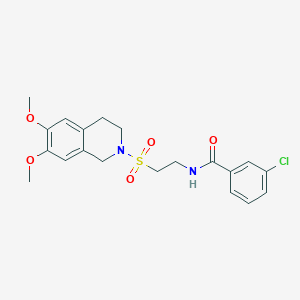
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
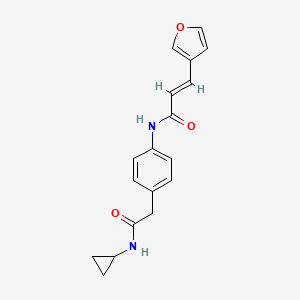
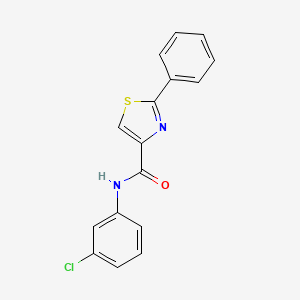
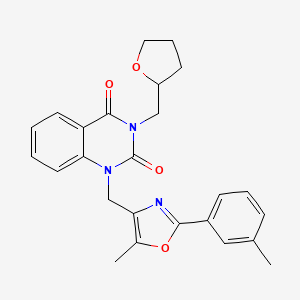
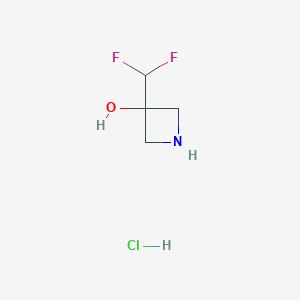

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)


![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)